Cas no 852706-24-2 (2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid)
2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, 2-[[1-(2-benzothiazolyl)-2-(2-furanyl)ethenyl]thio]-
- 2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid
- 2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid
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- Inchi: 1S/C15H11NO3S2/c17-14(18)9-20-13(8-10-4-3-7-19-10)15-16-11-5-1-2-6-12(11)21-15/h1-8H,9H2,(H,17,18)
- InChI Key: CCDXXSIRYJZFTM-UHFFFAOYSA-N
- SMILES: C(O)(=O)CSC(C1=NC2=CC=CC=C2S1)=CC1=CC=CO1
2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12965-50mg |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 50mg |
$66.0 | 2023-09-30 | |
| Enamine | EN300-12965-100mg |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 100mg |
$98.0 | 2023-09-30 | |
| Enamine | EN300-12965-250mg |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 250mg |
$142.0 | 2023-09-30 | |
| Enamine | EN300-12965-500mg |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 500mg |
$271.0 | 2023-09-30 | |
| Enamine | EN300-12965-1000mg |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 1000mg |
$371.0 | 2023-09-30 | |
| Enamine | EN300-12965-2500mg |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 2500mg |
$726.0 | 2023-09-30 | |
| Enamine | EN300-12965-5000mg |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 5000mg |
$1075.0 | 2023-09-30 | |
| Enamine | EN300-12965-10000mg |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 10000mg |
$1593.0 | 2023-09-30 | |
| Enamine | EN300-12965-0.05g |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 0.05g |
$66.0 | 2025-02-19 | |
| Enamine | EN300-12965-0.1g |
2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid |
852706-24-2 | 95.0% | 0.1g |
$98.0 | 2025-02-19 |
2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid Suppliers
2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid
Introduction to 2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic Acid (CAS No. 852706-24-2)
2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 852706-24-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with sulfur and oxygen heterocycles, has garnered attention due to its structural complexity and potential biological activities. The presence of both benzothiazole and furan moieties suggests a rich interplay of electronic and steric effects, which may influence its reactivity and interactions with biological targets.
The structural framework of this compound consists of an acetic acid moiety linked to a vinyl sulfide group, which is further substituted with a 1,3-benzothiazol-2-yl group at one end and a furan-2-yl group at the other. This arrangement creates a versatile scaffold that can be exploited in various chemical transformations, including cross-coupling reactions, oxidation processes, and functionalization strategies. The benzothiazole ring is known for its role in medicinal chemistry, often serving as a pharmacophore in drugs targeting neurological disorders, infectious diseases, and cancer. Similarly, the furan ring contributes to the molecule's overall functionality, enabling interactions with biological systems through hydrogen bonding or π-stacking effects.
In recent years, the development of heterocyclic compounds has seen considerable progress, particularly in the synthesis of molecules with dual functionalities. The combination of benzothiazole and furan in CAS No. 852706-24-2 aligns with this trend, as both scaffolds have been extensively studied for their pharmacological properties. For instance, benzothiazole derivatives are prominent in antiviral and anti-inflammatory agents, while furan-based compounds have shown promise in applications ranging from agrochemicals to anticancer therapies. The sulfanyl group at the vinyl position introduces additional reactivity, making this compound a valuable intermediate for further derivatization.
The synthesis of 2-{1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenylsulfanyl}acetic acid likely involves multi-step organic reactions that leverage palladium-catalyzed cross-coupling techniques. The formation of the carbon-carbon bonds between the benzothiazole and furan units would typically employ Suzuki-Miyaura or Heck couplings, depending on the synthetic strategy. Additionally, the introduction of the acetic acid functionality could be achieved through hydrolysis or oxidation of a precursor alcohol or aldehyde. The sulfanyl group may be incorporated via thiolation reactions or by direct functionalization of the vinyl intermediate.
From a computational chemistry perspective, the molecular properties of this compound can be predicted using density functional theory (DFT) or other quantum mechanical methods. These calculations can provide insights into its electronic structure, dipole moment, hydrogen bond donor/acceptor capabilities, and potential interactions with biological targets. For example, molecular docking studies could be performed to evaluate how this molecule might bind to enzymes or receptors involved in disease pathways. Such simulations are increasingly integral to drug discovery pipelines, allowing researchers to prioritize candidates based on predicted affinity and selectivity.
The biological activity of CAS No. 852706-24-2 remains an area of active investigation. Preliminary studies might focus on assessing its effects on cellular pathways relevant to cancer progression or inflammation regulation. Given the structural motifs present in this compound—such as the benzothiazole-furan conjugate—the potential for it to modulate transcription factors or signal transduction cascades is high. Moreover, its acetic acid side chain could serve as a site for further derivatization to enhance solubility or target specificity.
In industrial applications, this compound could serve as a building block for more complex molecules designed for therapeutic use. Its dual heterocyclic system offers flexibility in modifying both electron-rich and electron-deficient regions through functional group interconversions. For instance, reducing the double bond could yield an alkenyl thiol intermediate that might undergo further transformations into amides or esters—a common strategy in medicinal chemistry for improving bioavailability.
The role of computational tools in optimizing synthetic routes cannot be overstated. By integrating machine learning models with experimental data from high-throughput screening (HTS), researchers can accelerate the discovery process significantly. In particular, generative models trained on large datasets of bioactive compounds can propose novel derivatives based on structural patterns observed in successful drugs like those containing benzothiazole or furan moieties.
As research continues into new therapeutic modalities—such as targeted protein degradation (TPD)—compounds like CAS No 852706–24–2 may find utility due to their ability to engage multiple binding sites simultaneously through conformational flexibility provided by their extended conjugated system. This characteristic is particularly valuable when designing molecules that require precise spatial orientation within biological macromolecules.
The environmental impact associated with synthesizing such complex molecules must also be considered during development cycles; green chemistry principles should guide synthetic strategies wherever possible by minimizing waste generation using catalytic methods instead of stoichiometric reagents where feasible.
In conclusion, 852706–24–is not just another heterocyclic compound but represents an intersection point between medicinal chemistry innovation structural diversity exploration biotechnology advancement computational modeling application toward next-generation therapeutics
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